3-Bromo-5-nitro-4-(propylamino)benzonitrile
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Description
3-Bromo-5-nitro-4-(propylamino)benzonitrile is a chemical compound with the CAS Number: 1820686-50-7. It has a molecular weight of 284.11 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of benzonitriles, which includes compounds like this compound, can be achieved through various methods. One such method involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrN3O2/c1-2-3-13-10-8 (11)4-7 (6-12)5-9 (10)14 (15)16/h4-5,13H,2-3H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Base-Induced Transformations in Organic Synthesis
Compounds such as 4-bromo-5-nitrophthalonitrile undergo base-induced transformations to yield various heterocyclic systems. These reactions include intramolecular displacement of the nitro group and nitro-nitrite rearrangement, leading to derivatives like benzofurans, benzoxazoles, and dicyanobenzofurans. Such transformations are crucial for synthesizing complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Filimonov et al., 2012).
Nucleophilic Substitution and Mesomorphism
Nucleophilic substitution reactions involving bromo and nitro groups on compounds like 4-bromo-5-nitrophthalodinitrile lead to the creation of phthalonitriles containing benzotriazole and aryloxy fragments. These compounds serve as precursors for mixed-substituted phthalocyanines, which are studied for their spectral properties and potential to exhibit mesomorphic behavior characteristic of discotic mesogens. This research avenue explores the materials' applications in liquid crystals and organic semiconductors (Znoiko et al., 2014).
Synthesis of Novel Phthalocyanines
The synthesis of novel metal phthalocyanines from compounds like 4-nitro-2-(octyloxy)phenoxy substituted symmetrical and unsymmetrical complexes provides insights into the development of materials with unique electronic and optical properties. These phthalocyanines are synthesized via aromatic nucleophilic substitution reactions and have applications in photovoltaics, gas sensors, and non-linear optics (Kulaç et al., 2007).
Heterocyclic System Synthesis
Reactions involving 4-bromo-5-nitrophthalonitrile with aromatic and heterocyclic nucleophiles in the presence of bases lead to the synthesis of previously undescribed heterocyclic systems. Such reactions are fundamental in medicinal chemistry for developing novel therapeutic agents and in materials science for creating new functional materials (Abramov et al., 2000).
Properties
IUPAC Name |
3-bromo-5-nitro-4-(propylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-2-3-13-10-8(11)4-7(6-12)5-9(10)14(15)16/h4-5,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQUNOVYGOXVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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